Fenbuconazole
Overview
Description
Fenbuconazole is a triazole fungicide known for its systemic, protectant, and curative actions. It is primarily used in agriculture to control a variety of fungal diseases such as powdery mildew, black rot, and scab. This compound is characterized by its low aqueous solubility but high solubility in organic solvents. It is not volatile and can persist in soil and water systems depending on local conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenbuconazole is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with phenylacetonitrile in the presence of a base, followed by cyclization with triazole . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Fenbuconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives and chlorinated phenyl compounds .
Scientific Research Applications
Fenbuconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triazole fungicides.
Biology: Researchers use this compound to investigate its effects on fungal cell membranes and sterol biosynthesis.
Medicine: Although primarily an agricultural fungicide, its mechanism of action provides insights into potential antifungal treatments for humans.
Industry: This compound is used in the formulation of fungicidal sprays and coatings for crops
Mechanism of Action
Fenbuconazole exerts its effects by inhibiting sterol biosynthesis in fungi. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Tebuconazole
- Propiconazole
- Myclobutanil
- Difenoconazole
Uniqueness
Fenbuconazole is unique due to its specific molecular structure, which allows for effective systemic action and long-lasting protection against a broad spectrum of fungal pathogens. Its low volatility and persistence in the environment also make it a preferred choice for certain agricultural applications .
Biological Activity
Fenbuconazole is a triazole fungicide widely used in agriculture for the control of various fungal diseases, particularly in crops such as cereals and fruit trees. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, metabolic pathways, and environmental impact, supported by data tables and relevant case studies.
Pharmacokinetics
This compound is characterized by rapid absorption and elimination. Studies show that it is primarily excreted through feces, with significant biliary excretion. The compound undergoes extensive metabolism involving phase I oxidation and phase II conjugation, predominantly glucuronidation. Dermal absorption rates range from 2% to 13% over 24 hours, indicating low systemic exposure when applied topically .
Acute Toxicity
This compound exhibits low acute toxicity. The oral LD50 is reported to be greater than 5000 mg/kg body weight (bw), and the inhalation LC50 exceeds 2.1 mg/L air . It is not classified as an irritant or sensitizer under standard testing protocols.
Chronic Toxicity and Carcinogenicity
Long-term studies have revealed significant hepatotoxic effects in both mice and rats. In a 78-week study on mice, dose-related hepatomegaly was observed at higher concentrations (650-1300 ppm), with increased incidences of liver hyperplasia and potential tumorigenicity noted at the highest doses . A two-year study in rats indicated similar findings, including thyroid follicular-cell hypertrophy and adenomas at elevated doses (800 ppm) .
Table 1: Summary of Toxicological Findings
Study Type | Species | Dose (ppm) | Observed Effects | NOAEL (ppm) |
---|---|---|---|---|
78-week study | Mice | 0, 10, 200, 650, 1300 | Hepatomegaly, hyperplasia | 10 |
2-year study | Rats | 0, 8, 80, 800 | Hepatocellular hypertrophy, thyroid tumors | 80 |
Short-term study | Rats | 0, 20, 80, 400, 1600 | Increased liver weights, chronic vaginitis | Not Established |
Short-term study | Mice | 0, 100, 250, 500, 1000 | Liver inflammation and necrosis | Not Established |
Metabolic Pathways
The metabolism of this compound has been extensively studied in various species. In lactating goats fed with this compound at different concentrations (1-100 ppm), less than 0.5% of the total residue was found in milk . Major metabolites identified included triazole derivatives such as triazolylalanine (TA) and others.
Table 2: Metabolite Distribution in Lactating Goats
Metabolite | Concentration (mg/kg) |
---|---|
This compound | <0.5 |
Triazolylalanine (TA) | 0.15 |
Other metabolites | Various |
Environmental Impact
This compound's environmental persistence has raised concerns regarding its impact on non-target organisms. Studies indicate that while it effectively controls fungal diseases in crops, its residual presence can affect soil microbiota and aquatic ecosystems due to runoff or leaching .
In a soil column leaching study, this compound was not detected at concentrations above the limit of detection (0.75 µg a.i./L), suggesting limited mobility in soil systems . However, its effects on beneficial insects have been documented; for instance, exposure to this compound altered reproductive behaviors in bees .
Case Studies
Recent research has highlighted the complex interactions this compound has with various organisms:
- Bee Behavior : A study demonstrated that male bees exposed to this compound showed reduced thoracic vibrations and changes in cuticular hydrocarbons compared to controls. This suggests potential disruptions in communication and reproductive success among bee populations .
- Aquatic Toxicology : Research involving medaka fish revealed differential hepatic cytochrome P450 activity when exposed to this compound compared to other azole fungicides. This indicates that this compound may have unique mechanisms affecting aquatic life differently than other compounds in its class .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032548 | |
Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114369-43-6, 119611-00-6 | |
Record name | Fenbuconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenbuconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENBUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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